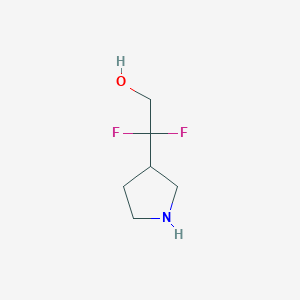

2,2-Difluoro-2-pyrrolidin-3-yl-ethanol

Description

Properties

IUPAC Name |

2,2-difluoro-2-pyrrolidin-3-ylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO/c7-6(8,4-10)5-1-2-9-3-5/h5,9-10H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUZOENUSBZVKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(CO)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848414-03-9 | |

| Record name | 2,2-difluoro-2-(pyrrolidin-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol typically involves the reaction of pyrrolidine derivatives with fluorinating agents under controlled conditions. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, at low temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-pyrrolidin-3-yl-ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or amines.

Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

2,2-Difluoro-2-pyrrolidin-3-yl-ethanol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The ethanol group may also contribute to the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol with analogs sharing key structural motifs (fluorinated heterocycles, alcohol substituents) from the evidence.

N-(2,4-Difluorophenyl)pyrrolidin-2-one-4-carboxylic acid

Structure: Pyrrolidinone (lactam) ring with a 2,4-difluorophenyl group and carboxylic acid at position 4. Key Differences:

- Ring Type: Pyrrolidinone (oxidized pyrrolidine) vs. pyrrolidine.

- Substituents: Carboxylic acid and aryl fluorine vs. ethanol and alkyl fluorine. Implications:

- Carboxylic acid groups increase hydrophilicity, contrasting with the ethanol group’s moderate polarity .

(2,5-Difluoropyridin-3-yl)methanol

Structure: Pyridine ring with fluorine at positions 2 and 5, and a methanol group at position 3. Key Differences:

- Aromaticity: Pyridine (aromatic) vs. pyrrolidine (non-aromatic).

- Fluorine Placement : Adjacent fluorines on pyridine vs. geminal fluorines on pyrrolidine.

Implications : - Aromatic pyridine rings exhibit stronger π-π interactions, useful in kinase inhibitor scaffolds.

- Geminal difluoro groups in pyrrolidine may confer greater steric and electronic effects, altering conformational flexibility .

2-{2-[4-({5-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]ethoxy}ethanol

Structure: Complex fused pyrrolo-pyrimidine core with trifluoromethylphenoxy, chloro-pyridinyl, and ethoxyethanol groups. Key Differences:

- Core Heterocycle: Fused bicyclic system vs. monocyclic pyrrolidine.

- Functional Groups: Trifluoromethylphenoxy and chloro-pyridinyl substituents vs. geminal difluoro and ethanol. Implications:

- The fused heterocycle enhances binding to nucleic acid targets (e.g., kinases, GPCRs).

- Trifluoromethyl groups improve lipophilicity and metabolic resistance compared to alkyl fluorines .

Data Table: Structural and Functional Comparison

| Compound | Core Structure | Fluorine Substituents | Alcohol Group | Key Applications/Properties |

|---|---|---|---|---|

| 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol | Pyrrolidine | Geminal difluoro (C2) | Ethanol (C3) | Hypothetical: Drug intermediate |

| N-(2,4-Difluorophenyl)pyrrolidin-2-one-4-carboxylic acid | Pyrrolidinone | Aryl difluoro (C2, C4) | None | Potential protease inhibitor |

| (2,5-Difluoropyridin-3-yl)methanol | Pyridine | Vicinal difluoro (C2, C5) | Methanol (C3) | Kinase inhibitor scaffold |

| 2-{2-[4-(...)ethoxy}ethanol | Pyrrolo-pyrimidine | Trifluoromethylphenoxy | Ethoxyethanol | Nucleic acid-targeted therapeutics |

Research Findings and Implications

- Fluorine Positioning : Geminal difluoro groups (as in the target compound) induce strong electron-withdrawing effects and conformational rigidity, which may enhance metabolic stability but reduce solubility compared to aryl fluorinated analogs .

- Alcohol vs. Carboxylic Acid: Ethanol groups offer moderate polarity suitable for blood-brain barrier penetration, whereas carboxylic acids improve aqueous solubility but limit membrane permeability .

- Heterocycle Choice: Non-aromatic pyrrolidines are less likely to engage in off-target π-stacking but may lack the binding affinity of aromatic systems like pyridine or pyrrolo-pyrimidine .

Biological Activity

2,2-Difluoro-2-pyrrolidin-3-yl-ethanol (CAS No. 848414-03-9) is a fluorinated pyrrolidine derivative that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of two fluorine atoms and an ethanol group, enhances its biological activity and makes it a valuable compound for further investigation.

The synthesis of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol typically involves several key reactions:

- Oxidation : This compound can be oxidized to yield corresponding ketones or aldehydes using agents like potassium permanganate.

- Reduction : It can be reduced to form alcohols or amines with reducing agents such as lithium aluminum hydride.

- Substitution : The fluorine atoms can undergo nucleophilic substitution, leading to various derivatives.

The biological activity of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol is attributed to its interaction with specific molecular targets in biological systems. The fluorine atoms enhance the compound's ability to form strong hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. The ethanol group contributes to its solubility and bioavailability, facilitating transport within biological systems.

Antimicrobial Properties

Recent studies have indicated that 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol exhibits antimicrobial properties. It has shown efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in sphingolipid metabolism. Inhibiting nSMase2 could have therapeutic implications in conditions like Alzheimer's disease due to its role in exosome release from the brain .

Study on nSMase2 Inhibition

A study explored the structure-activity relationship (SAR) of 70 analogues of compounds similar to 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol. The results demonstrated that certain derivatives exhibited significant inhibition of nSMase2 with favorable pharmacokinetic properties, suggesting that modifications to the pyrrolidine structure can enhance biological activity .

Antimicrobial Testing

In another investigation, 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol was tested against a panel of bacterial pathogens. The compound showed promising results with minimum inhibitory concentrations (MICs) indicating effective antimicrobial activity. These findings support its potential application in developing new antimicrobial therapies.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol, it is beneficial to compare it with structurally similar compounds:

| Compound | Biological Activity | Key Features |

|---|---|---|

| 2,2-Difluoro-2-pyrrolidin-3-yl-methanol | Moderate enzyme inhibition | Lacks ethanol group |

| 2,2-Difluoro-2-pyrrolidin-3-yl-propanol | Enhanced lipophilicity | Longer alkyl chain |

| 2,2-Difluoro-2-pyrrolidin-3-yl-butanol | Potentially increased hydrophobicity | Even longer alkyl chain |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where a pyrrolidine derivative reacts with a difluoroethylating agent (e.g., 2,2-difluoroethyl halides) under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) is typically used to deprotonate the pyrrolidine nitrogen, enhancing reactivity. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are employed at 60–80°C for 12–24 hours. Yield optimization requires strict anhydrous conditions and inert atmospheres (argon/nitrogen) to prevent side reactions .

Q. How can researchers characterize the stereochemical configuration and purity of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol?

- Methodological Answer :

- Stereochemistry : Use chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., amylose or cellulose derivatives) to resolve enantiomers. X-ray crystallography provides definitive confirmation of absolute configuration if suitable crystals are obtained.

- Purity : Nuclear magnetic resonance (¹H/¹³C/¹⁹F NMR) and high-resolution mass spectrometry (HRMS) validate molecular structure, while gas chromatography (GC) or HPLC with UV detection quantifies impurities. Fluorine-specific NMR (¹⁹F) is critical for assessing fluorination efficiency .

Q. What are the key physicochemical properties of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol relevant to drug discovery?

- Methodological Answer :

- Lipophilicity : Measure logP values via shake-flask or chromatographic methods (e.g., reversed-phase HPLC). The difluoro group reduces polarity compared to non-fluorinated analogs.

- Solubility : Perform equilibrium solubility studies in buffers (pH 1–7.4) using UV-spectroscopy or nephelometry.

- Stability : Assess hydrolytic stability under acidic/basic conditions (e.g., 0.1M HCl/NaOH at 37°C) and thermal stability via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can enantioselective synthesis of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol be achieved, and what catalysts improve stereocontrol?

- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP or Josiphos) with transition metals (e.g., palladium or nickel) enables enantioselective difluoroethylation. Kinetic resolution via enzymatic catalysis (e.g., lipases or esterases) is also viable. Recent studies report >90% enantiomeric excess (ee) using Rhodium-(R)-DTBM-SEGPHOS complexes in THF at -20°C .

Q. What strategies address low yields in large-scale synthesis of fluorinated pyrrolidine derivatives?

- Methodological Answer :

- Process Optimization : Replace batch reactors with continuous flow systems to enhance heat/mass transfer and reduce reaction time.

- Solvent Selection : Switch to greener solvents (e.g., 2-methyltetrahydrofuran) to improve solubility and facilitate purification.

- Catalyst Recycling : Immobilize metal catalysts on silica or polymer supports to reduce costs and waste .

Q. How can researchers resolve contradictions in reported biological activities of fluorinated ethanol derivatives across studies?

- Methodological Answer :

- Standardized Assays : Replicate studies under controlled conditions (e.g., cell lines, incubation time, and compound concentrations).

- Structural Confirmation : Verify compound identity via X-ray crystallography or 2D-NMR to rule out structural misassignment.

- Meta-Analysis : Use computational tools (e.g., Bayesian statistics) to reconcile discrepancies in IC₅₀ or binding affinity data .

Q. What computational methods predict the interaction of 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in enzyme active sites (e.g., kinases or GPCRs).

- Molecular Dynamics (MD) Simulations : Run GROMACS or AMBER simulations to assess stability of ligand-target complexes over 100-ns trajectories.

- Free Energy Perturbation (FEP) : Calculate binding free energies to compare fluorinated vs. non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.